Cas no 1170016-52-0 (1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea)

1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea is a specialized organic compound with significant potential in pharmaceutical research. It features a fluorophenyl group, which enhances its bioactivity and selectivity. The presence of a pyridazin-3-yl moiety allows for versatile synthetic applications. This urea derivative demonstrates high purity and stability, making it an ideal choice for medicinal chemistry investigations.
1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea structure
1170016-52-0 structure
Product name:1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea
CAS No:1170016-52-0
MF:C14H16FN5O
MW:289.308145523071
CID:6510284

1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea
    • 1-(3-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
    • Inchi: 1S/C14H16FN5O/c1-10-5-6-13(20-19-10)16-7-8-17-14(21)18-12-4-2-3-11(15)9-12/h2-6,9H,7-8H2,1H3,(H,16,20)(H2,17,18,21)
    • InChI Key: LJJMJUMDMADNFP-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(F)=C1)C(NCCNC1=NN=C(C)C=C1)=O

1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5600-0419-1mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
1mg
$54.0 2023-09-09
Life Chemicals
F5600-0419-5mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
5mg
$69.0 2023-09-09
Life Chemicals
F5600-0419-10μmol
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5600-0419-2mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
2mg
$59.0 2023-09-09
Life Chemicals
F5600-0419-10mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
10mg
$79.0 2023-09-09
Life Chemicals
F5600-0419-2μmol
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5600-0419-3mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
3mg
$63.0 2023-09-09
Life Chemicals
F5600-0419-4mg
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
4mg
$66.0 2023-09-09
Life Chemicals
F5600-0419-5μmol
1-(3-fluorophenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
1170016-52-0
5μmol
$63.0 2023-09-09

Additional information on 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea

Professional Introduction to Compound with CAS No. 1170016-52-0 and Product Name: 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea

The compound identified by the CAS number 1170016-52-0 and the product name 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a fluorophenyl group and a methylpyridazine moiety, contribute to its unique chemical properties and biological activities.

Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and metabolic stability of pharmaceutical agents. The fluorophenyl substituent in this compound is strategically positioned to interact with biological targets, thereby modulating their activity. This substitution pattern is well-documented in the literature for improving binding affinity and selectivity, which are critical factors in the design of novel therapeutics.

The urea functional group in the molecular structure of 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea serves as a key pharmacophore, facilitating interactions with biological receptors. Urea-based compounds have been extensively studied for their ability to act as hydrogen bond donors or acceptors, which is essential for achieving high binding affinity. The presence of an aminoethyl chain further extends the compound's interaction potential, allowing it to engage multiple binding sites on target proteins.

The 6-methylpyridazine moiety is another critical component of this molecule, contributing to its pharmacological profile. Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methyl substitution at the 6-position enhances the electronic properties of the pyridazine ring, influencing its reactivity and interactions with biological targets. This structural feature makes 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea a promising candidate for further investigation in drug discovery.

Current research trends indicate that multifunctional compounds, such as those incorporating multiple pharmacophores, are gaining prominence in the development of next-generation therapeutics. The combination of a fluorophenyl, a methylpyridazine, and a urea group in this compound creates a synergistic effect, potentially leading to enhanced therapeutic efficacy. Studies have shown that such structural motifs can improve drug-like properties, including solubility, permeability, and metabolic stability.

In vitro studies have begun to explore the biological activity of 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea, revealing promising results in several disease models. The compound has demonstrated inhibitory effects on key enzymes and receptors involved in inflammation and cancer progression. These preliminary findings suggest that further optimization could lead to the development of novel therapeutic agents with significant clinical applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of modern analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has facilitated rigorous characterization of the compound's structure.

Future research directions include exploring derivatives of 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea to enhance its pharmacological properties further. Structural modifications aimed at improving binding affinity, selectivity, and pharmacokinetic profiles will be crucial in advancing this compound toward clinical development. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling its full therapeutic potential.

The significance of this compound lies not only in its unique structural features but also in its potential to address unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like 1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea will play a pivotal role in shaping the future of medicine. Continued investment in research and development will be necessary to translate these promising findings into tangible therapeutic benefits for patients worldwide.

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